4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring substituted with a methylimidazo[1,2-b]pyridazinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group. The piperazine ring is then synthesized and attached to the pyrimidine core. Finally, the methylimidazo[1,2-b]pyridazinyl group is introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine or piperazine derivatives.
Scientific Research Applications
4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methyl-1-piperazinyl)-2,2-diphenylbutylamine: Another complex organic compound with a piperazine ring, but with different substituents and applications.
6-(Trifluoromethyl)pyrimidine derivatives: Compounds with similar pyrimidine cores but varying substituents, leading to different chemical and biological properties.
Uniqueness
4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl group enhances its stability and lipophilicity, while the piperazine and methylimidazo[1,2-b]pyridazinyl groups contribute to its biological activity and specificity.
Properties
Molecular Formula |
C16H16F3N7 |
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Molecular Weight |
363.34 g/mol |
IUPAC Name |
2-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C16H16F3N7/c1-11-9-26-13(22-11)2-3-14(23-26)24-4-6-25(7-5-24)15-8-12(16(17,18)19)20-10-21-15/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
PSGMUUXSIFIDAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Origin of Product |
United States |
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